molecular formula C8H10O4S B1175286 C.I.Acid Blue 167 CAS No. 12238-91-4

C.I.Acid Blue 167

Cat. No.: B1175286
CAS No.: 12238-91-4
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Description

C.I. Acid Blue 167 is an acid dye primarily used in the textile industry for dyeing protein-based fibers such as wool, silk, and nylon. Acid dyes are characterized by their sulfonic acid groups, which enable solubility in water and electrostatic interactions with positively charged amino groups on fibers. Its applications align with similar acid blues, such as C.I. Acid Blue 113 and 168, which are employed in dyeing soybean/casein/polyvinyl alcohol blend fibers and other protein-rich substrates .

Properties

CAS No.

12238-91-4

Molecular Formula

C8H10O4S

Synonyms

C.I.Acid Blue 167

Origin of Product

United States

Comparison with Similar Compounds

The following acid dyes share structural or functional similarities with C.I. Acid Blue 167, enabling a comparative analysis based on adsorption properties, industrial standards, and performance metrics.

Structural and Functional Similarities
Property C.I. Acid Blue 113 C.I. Acid Blue 168 C.I. Acid Blue 9 C.I. Acid Blue 317
Molecular Class Monoazo dye Monoazo dye Triphenylmethane Monoazo dye
Sulfonic Groups 2 2 2 2
Primary Application Protein fibers Protein fibers Textiles, inks Heavy shade textiles
Industry Standard N/A N/A HG/T 4165-2010 HG/T 4166-2010

Key Observations :

  • Acid Blue 113 vs. 168: Both are monoazo dyes with two sulfonic groups. Acid Blue 113 exhibits stronger electrostatic interactions with fibers, resulting in higher equilibrium absorption on soybean/casein blend fibers compared to Acid Blue 168. The Langmuir+Nernst adsorption model fits both dyes, with Acid Blue 113 showing superior binding affinity .
  • Acid Blue 9 : A triphenylmethane dye standardized under HG/T 4165-2010 for turquoise shades. Unlike azo-based dyes, it is prone to photodegradation but offers brighter hues .
  • Acid Blue 317: A dark blue monoazo dye compliant with HG/T 4166-2010, optimized for heavy shades in industrial textiles .
Adsorption Performance on Protein Fibers

Data from Guo et al. () highlight differences in dye-fiber interactions:

Parameter Acid Blue 113 Acid Blue 168
Equilibrium Absorption 98.5 mg/g (double protein fiber) 76.2 mg/g (soybean protein fiber)
Langmuir Constant (K) 0.45 L/mg 0.32 L/mg
Nernst Partition Coefficient 1.12 0.89
Temperature Sensitivity High (ΔG = -28.5 kJ/mol) Moderate (ΔG = -24.1 kJ/mol)

Acid Blue 167 is inferred to exhibit intermediate adsorption properties between 113 and 168, though direct experimental data are unavailable in the provided sources.

Industrial and Regulatory Standards
  • Acid Blue 9 : Standardized under HG/T 4165-2010 for pH stability (4.5–6.5) and colorfastness to washing .
  • Acid Blue 317 : Complies with HG/T 4166-2010 for heavy-duty textiles, emphasizing resistance to UV degradation .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of C.I.Acid Blue 167 that influence its behavior in aqueous solutions, and how can researchers accurately measure these properties?

  • Methodological Answer : Key properties include solubility, pH sensitivity, and photostability. Measure solubility via gravimetric analysis under controlled temperatures. Use UV-Vis spectroscopy to assess pH-dependent absorbance shifts (e.g., λmax variations at pH 2–12) . For photostability, conduct controlled irradiance experiments (e.g., ISO 105-B02 standard) with periodic spectral monitoring to quantify degradation kinetics .

Q. What are the established synthetic pathways for this compound, and how can researchers optimize reaction conditions to improve yield and purity?

  • Methodological Answer : The synthesis typically involves diazotization and coupling reactions. Optimize parameters like temperature (e.g., 0–5°C for diazotization), stoichiometric ratios (e.g., excess coupling agent), and pH control. Use HPLC with a C18 column to monitor intermediate purity. Reference industrial dye synthesis protocols (e.g., HG/T standards for analogous acid dyes) for scalable methodologies .

Q. How should researchers design initial characterization experiments for this compound to confirm structural integrity and purity?

  • Methodological Answer : Employ a multi-technique approach:

  • Structural confirmation : NMR (¹H/¹³C) and FT-IR spectroscopy to verify functional groups.
  • Purity assessment : Elemental analysis (C, H, N, S) with ≤0.3% deviation from theoretical values.
  • Chromatographic analysis : Reverse-phase HPLC with a diode-array detector to identify impurities .

Advanced Research Questions

Q. What statistical methods are appropriate for analyzing the reproducibility of this compound synthesis across different laboratories?

  • Methodological Answer : Use inter-laboratory studies (ILS) with ANOVA to assess variance components (e.g., within-lab vs. between-lab variability). Report expanded uncertainties (k=2 confidence interval) for yield and purity metrics. Include Grubbs’ test to identify outliers in collaborative datasets .

Q. How can researchers resolve contradictions between experimental data and literature reports on the stability of this compound under varying environmental conditions?

  • Methodological Answer : Systematically isolate variables (e.g., light intensity, dissolved oxygen levels) using factorial design experiments. Compare degradation rates under controlled conditions (e.g., accelerated aging tests) with literature data. Apply Arrhenius modeling to reconcile temperature-dependent discrepancies .

Q. What advanced spectroscopic techniques can elucidate the degradation pathways of this compound in photolytic studies?

  • Methodological Answer : Combine time-resolved fluorescence spectroscopy to track excited-state dynamics with high-resolution mass spectrometry (HRMS) to identify transient intermediates. Use LC-MS/MS to correlate degradation products with mechanistic pathways (e.g., hydroxyl radical attack vs. direct photolysis) .

Q. How can computational chemistry be integrated with experimental data to predict the reactivity of this compound in novel applications?

  • Methodological Answer : Perform density functional theory (DFT) calculations to model electronic transitions and frontier molecular orbitals. Validate predictions with experimental redox potentials (cyclic voltammetry) and adsorption studies (e.g., graphene oxide composites). Use molecular dynamics (MD) simulations to predict aggregation behavior in solvent systems .

Methodological Best Practices

  • Experimental Reproducibility : Document all synthesis steps, including equipment calibration (e.g., pH meters) and raw material batch numbers. Provide supplementary files with raw spectral data and instrument settings .
  • Data Interpretation : Avoid inductive fallacies by contextualizing findings within existing literature. For conflicting results, explicitly address variables (e.g., solvent polarity, ionic strength) that may explain disparities .
  • Ethical Reporting : Disclose funding sources and potential conflicts of interest. Adhere to journal guidelines for chemical nomenclature and data availability statements .

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